molecular formula C9H8N2O B2356516 3-(4-Methylphenyl)-1,2,4-oxadiazole CAS No. 16013-06-2

3-(4-Methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2356516
CAS No.: 16013-06-2
M. Wt: 160.176
InChI Key: WKZZREFREGLEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylphenyl)-1,2,4-oxadiazole is a heterocyclic aromatic compound that features a five-membered ring containing three heteroatoms: one oxygen and two nitrogen atoms. The presence of the 4-methylphenyl group attached to the oxadiazole ring enhances its chemical properties and potential applications. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

3-(4-Methylphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its stability and unique electronic properties.

Safety and Hazards

According to the safety data sheet for a related compound, 5-Amino-3-(4-methylphenyl)pyrazole, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized using acetic anhydride to yield this compound. The reaction conditions generally involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

  • Oxidation products include oxides and hydroxyl derivatives.
  • Reduction products are more saturated heterocycles.
  • Substitution products vary depending on the substituents introduced.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-1,2,4-oxadiazole
  • 3-(4-Nitrophenyl)-1,2,4-oxadiazole
  • 3-(4-Methoxyphenyl)-1,2,4-oxadiazole

Comparison: 3-(4-Methylphenyl)-1,2,4-oxadiazole is unique due to the presence of the 4-methyl group, which influences its chemical reactivity and physical properties. Compared to its analogs, such as 3-(4-Chlorophenyl)-1,2,4-oxadiazole, the methyl group provides different steric and electronic effects, leading to variations in reactivity and potential applications. The choice of substituent on the phenyl ring can significantly impact the compound’s behavior in chemical reactions and its suitability for specific applications.

Properties

IUPAC Name

3-(4-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-2-4-8(5-3-7)9-10-6-12-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZZREFREGLEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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